3-(3-Ethoxypropylsulfanyl)-2-methylfuran
Description
3-(3-Ethoxypropylsulfanyl)-2-methylfuran is a sulfur-containing furan derivative characterized by a 2-methylfuran backbone substituted at the 3-position with a 3-ethoxypropylsulfanyl group. This compound belongs to the class of alkylthiofurans, which are notable for their applications in flavor and fragrance industries due to their potent odor profiles.
Properties
IUPAC Name |
3-(3-ethoxypropylsulfanyl)-2-methylfuran | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2S/c1-3-11-6-4-8-13-10-5-7-12-9(10)2/h5,7H,3-4,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIGSOCDCVWKLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCSC1=C(OC=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-(3-Ethoxypropylsulfanyl)-2-methylfuran with key analogs, including 2-methylfuran-3-thiol acetate () and 2-methyl-3-furanthiol (a well-studied flavor compound).
Key Observations:
Structural Influence on Volatility :
The ethoxypropylsulfanyl group in the target compound likely reduces volatility compared to 2-methyl-3-furanthiol, which has a low boiling point (60–65°C) and extreme odor potency. This aligns with the trend that larger substituents increase molecular weight and decrease volatility .
Odor Profile Differences: While 2-methyl-3-furanthiol is renowned for its ultra-low odor threshold (0.005–0.01 ppb), the target compound’s odor potency is expected to be significantly lower due to the replacement of the thiol (-SH) group with a less reactive ethoxypropylsulfanyl moiety. Thiols are generally more odor-active than thioethers or esters .
Stability and Reactivity: The acetylthio group in 2-methylfuran-3-thiol acetate enhances stability compared to free thiols, as seen in its storage recommendation (sealed, 2–8°C).
Synthetic Pathways: Analogous compounds, such as 3-hydroxymethyl-5-(2,3-O-isopropylidene-β-D-erythro-furanosyl)-2-methylfuran, are synthesized via nucleophilic substitution or esterification reactions. The target compound may be synthesized through similar routes, substituting ethoxypropylthiol groups at the 3-position of 2-methylfuran .
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